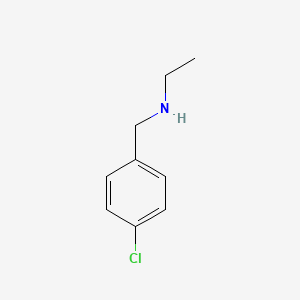

N-Ethyl-4-chlorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQGKMSNZGJKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342306 | |

| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69957-83-1 | |

| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name for N-Ethyl-4-chlorobenzylamine

An In-depth Technical Guide to N-[(4-chlorophenyl)methyl]ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[(4-chlorophenyl)methyl]ethanamine (commonly known as N-Ethyl-4-chlorobenzylamine), a key intermediate in pharmaceutical and fine chemical synthesis. The document details its precise chemical identity, physicochemical properties, and a validated laboratory-scale synthesis protocol via reductive amination, emphasizing the rationale behind procedural choices. A central focus is placed on a multi-technique analytical workflow for structural confirmation and purity assessment, which is critical for regulatory compliance and experimental reproducibility. Applications of this and related benzylamine scaffolds in medicinal chemistry are discussed, contextualizing its relevance in modern drug discovery. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven methodologies for professionals engaged in synthetic chemistry and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific work. While commonly referred to by its trivial name, this compound, the systematic IUPAC name is N-[(4-chlorophenyl)methyl]ethanamine.[1][2] This nomenclature precisely defines its structure: an ethane amine (ethanamine) substituted on the nitrogen atom (N) with a (4-chlorophenyl)methyl group.

This compound is registered under CAS Number 69957-83-1.[1][2][3] Its unambiguous identification is crucial for database searches, regulatory submissions, and procurement.

| Identifier | Value | Source |

| IUPAC Name | N-[(4-chlorophenyl)methyl]ethanamine | [1][2] |

| Common Name | This compound | [1][2] |

| CAS Number | 69957-83-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₂ClN | [2][3] |

| PubChem CID | 580651 | [1][2] |

| SMILES | CCNCc1ccc(Cl)cc1 | [1][3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, reaction conditions, and purification strategies. The following table summarizes key computed properties for N-[(4-chlorophenyl)methyl]ethanamine.

| Property | Value | Unit |

| Molecular Weight | 169.65 | g/mol [2][3] |

| Monoisotopic Mass | 169.0658271 | Da[2] |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 12 Ų | [2] |

Synthesis via Reductive Amination

The synthesis of secondary amines is a cornerstone of organic chemistry, particularly in pharmaceutical development where this moiety is prevalent. Reductive amination is one of the most robust and widely employed methods for this transformation.[7][8] It is superior to direct alkylation of amines with alkyl halides as it reliably avoids the common problem of over-alkylation, leading to cleaner reactions and higher yields of the desired secondary amine.[7]

The synthesis of N-[(4-chlorophenyl)methyl]ethanamine proceeds via the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the final product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[7][9]

Experimental Protocol

This protocol is a self-validating system, incorporating purification and subsequent characterization to ensure the final product's identity and purity.

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ethylamine (1.1 eq). The mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirring solution.[7] The portion-wise addition helps to control any potential exotherm. The reaction is then stirred at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with the organic solvent (e.g., DCE or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure N-[(4-chlorophenyl)methyl]ethanamine.

Analytical Characterization

Unambiguous characterization is non-negotiable in research and drug development. A multi-technique approach is required to confirm the structure and assess the purity of the synthesized compound.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.[10] Both ¹H and ¹³C NMR should be performed.

-

Protocol: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[10]

-

Expected Data: The following table presents predicted chemical shifts. Actual experimental values may vary slightly based on solvent and concentration.

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic | ~7.30 | Multiplet | 4H | Ar-H |

| Benzyl CH₂ | ~3.75 | Singlet | 2H | Ar-CH₂-N |

| Ethyl CH₂ | ~2.65 | Quartet | 2H | N-CH₂-CH₃ |

| Amine NH | ~1.50 | Broad Singlet | 1H | -NH- |

| Ethyl CH₃ | ~1.10 | Triplet | 3H | -CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[10]

-

Protocol: Analyze the sample using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[1][11]

-

Expected Result: The primary result is the detection of the molecular ion peak. For ESI in positive mode, this will be the [M+H]⁺ ion at m/z ≈ 170.07, corresponding to the protonated molecule. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) must be observed.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the synthesized compound.

-

Protocol: Develop a suitable method using a C18 column for reverse-phase HPLC or a DB-5MS column for GC.[11] The sample is dissolved in an appropriate solvent and injected.

-

Expected Result: The output chromatogram should show a single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks, and for drug development purposes, it should typically exceed 95%.

Applications in Research and Drug Development

Benzylamines are a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds.[12][13] Their structural and electronic properties make them versatile building blocks for creating molecules that interact with biological targets.

N-[(4-chlorophenyl)methyl]ethanamine, specifically, is documented as an intermediate in the synthesis of heterocyclic compounds designed as angiotensin AT2 receptor antagonists.[14] Furthermore, substituted aryl benzylamines have been designed and synthesized as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer therapeutics.[15] The N-substitution on the benzylamine core is a critical area for modification to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[16]

Safety and Handling

As a substituted benzylamine, N-[(4-chlorophenyl)methyl]ethanamine should be handled with appropriate care. Based on data for structurally similar compounds like 4-chlorobenzylamine, it should be considered harmful if swallowed or in contact with skin and may cause skin and eye irritation.[17][18]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5][18]

Conclusion

N-[(4-chlorophenyl)methyl]ethanamine is a valuable chemical intermediate whose synthesis and characterization rely on fundamental and robust chemical principles. The successful application of this compound in research and development is contingent upon its correct identification, the use of reliable synthetic methods like reductive amination to ensure product quality, and a rigorous, multi-technique analytical approach to verify its structure and purity. This guide provides the necessary technical framework for professionals to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 1. This compound [synhet.com]

- 2. This compound | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 69957-83-1 | UCA95783 [biosynth.com]

- 4. 1stsci.com [1stsci.com]

- 5. 69957-83-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. osti.gov [osti.gov]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 69957-83-1 [chemicalbook.com]

- 15. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of N-Ethyl-4-chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogs and Inferred Data

N-Ethyl-4-chlorobenzylamine is a substituted benzylamine derivative used in synthetic chemistry, notably in the preparation of heterocyclic compounds with potential therapeutic applications, such as angiotensin AT-2 receptor antagonists[1]. Comprehensive, peer-reviewed safety and toxicological data specifically for this compound are not extensively available. Therefore, this guide has been constructed by a Senior Application Scientist, leveraging expert knowledge and extrapolating critical safety data from closely related structural analogs, including 4-Chlorobenzylamine and N-Ethylbenzylamine. This approach is a standard, field-proven practice in chemical risk assessment, as the primary hazardous characteristics are dictated by the shared functional moieties: the corrosive amine group and the chlorinated aromatic ring. All recommendations are grounded in established chemical safety principles to ensure a self-validating system of protocols.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.

1.1. Chemical Identity

-

IUPAC Name: N-[(4-chlorophenyl)methyl]ethanamine[2]

-

Synonyms: (4-chlorobenzyl)ethylamine, p-Chloro-N-ethylbenzylamine[2]

-

Molecular Formula: C₉H₁₂ClN[2]

1.2. Physicochemical Data The following table summarizes the key physical and chemical properties essential for risk assessment and the design of safe handling procedures.

| Property | Value | Source / Rationale |

| Molecular Weight | 169.65 g/mol | PubChem[2] |

| Appearance | Liquid (presumed) | Based on analogs like N-Ethylbenzylamine[4] |

| Boiling Point | No data available | - |

| Flash Point | ~90 °C | Inferred from 4-Chlorobenzylamine[5] |

| Density | ~1.16 g/mL | Inferred from 4-Chlorobenzylamine[5] |

| Solubility | Water solubility is not specified but may be limited. The product is noted as water-soluble and may spread in water systems.[3] | Assumed to be soluble in common organic solvents. |

| Stability | Stable under normal conditions.[5] | Air sensitive.[3] |

Section 2: Hazard Identification and Core Risk Assessment

Based on data from its structural analogs, this compound is classified as a hazardous substance that poses significant risks upon exposure. The primary hazards stem from its corrosive nature.

2.1. GHS Classification (Inferred) The following classification is extrapolated from the Safety Data Sheet (SDS) for 4-Chlorobenzylamine[3][5].

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[5] |

| Acute Toxicity (Oral) | 4 (Harmful) | H302: Harmful if swallowed.[3] |

| Acute Toxicity (Dermal) | 4 (Harmful) | H312: Harmful in contact with skin.[3] |

| Acute Toxicity (Inhalation) | 4 (Harmful) | H332: Harmful if inhaled.[3] |

Signal Word: Danger [5]

Hazard Pictograms:

2.2. Causality of Hazards

-

Corrosivity: The basicity of the secondary amine functional group makes the compound corrosive. Upon contact with tissue, it can cause immediate and severe chemical burns by disrupting cell membranes and hydrolyzing proteins.

-

Toxicity: While specific data is lacking, the presence of a chlorinated benzene ring suggests potential toxicity. Absorption through the skin, ingestion, or inhalation can lead to systemic effects. [3]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and robust PPE is mandatory to mitigate the risks associated with handling this compound.

3.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be conducted within a certified and operational chemical fume hood. [6]This is the primary engineering control to prevent inhalation of vapors or mists. [3]* Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be located in the immediate vicinity of the work area. [6]Immediate flushing is critical in case of accidental contact.

3.2. Personal Protective Equipment (PPE) The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Required PPE | Specifications and Rationale |

| Eye and Face Protection | Safety Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes. A full-face shield must be worn over the goggles during procedures with a heightened risk of splashing, such as transfers of larger volumes or reactions under pressure. [7] |

| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving with nitrile or neoprene gloves is recommended. These materials offer good resistance to amine compounds. Gloves must be inspected for tears or pinholes before each use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste immediately. [6][8] |

| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | A flame-resistant lab coat buttoned completely is the minimum requirement. For any procedure involving more than a few milliliters, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes. |

| Respiratory Protection | Not required if handled in a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor (Type A) cartridge is necessary. [4][9] |

Diagram: PPE Selection Workflow The following diagram outlines the logical workflow for selecting the appropriate level of PPE.

Caption: Logical workflow for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The following methodologies are designed as self-validating systems to minimize exposure.

4.1. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the sash is at the appropriate height, and all required PPE is correctly worn. Verify that spill cleanup materials are readily available.

-

Aliquotting/Weighing: If transferring from a larger container, use a clean syringe or pipette. For weighing, tare a sealed container (e.g., a vial with a septum cap) on the balance, transfer the liquid inside the fume hood, seal the container, and then re-weigh. This "weighing by difference" method prevents contamination of the balance and surrounding area.

-

Reaction Setup: Add the compound to the reaction vessel slowly and carefully within the fume hood. Ensure the apparatus is securely clamped.

-

Post-Handling: After use, tightly close the primary container. [5]Decontaminate any surfaces that may have been exposed. Remove gloves and wash hands and forearms thoroughly with soap and water. [5] 4.2. Storage Requirements

-

Location: Store in a designated corrosives cabinet. [3]The storage area must be cool, dry, and well-ventilated. [3][5]* Container: Keep the container tightly closed to prevent exposure to air and moisture. [3]* Incompatibilities: Segregate from strong oxidizing agents and acids. [5]* Security: The storage location should be locked to restrict access to authorized personnel only. [5][10]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

5.1. First-Aid Measures

-

Inhalation: Immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention. [3][5]* Skin Contact: Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes. [3]Seek immediate medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [3]Remove contact lenses if present and easy to do. [5]Immediate medical attention is required. [5]* Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or doctor immediately. [5] 5.2. Spill and Leak Management For any spill, the priority is personnel safety.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

-

Control: Remove all sources of ignition. [3]4. Contain: For small spills, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Diagram: Emergency Spill Response Protocol

References

- 1. This compound | 69957-83-1 [chemicalbook.com]

- 2. This compound | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. N-Ethylbenzylamine 97 14321-27-8 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. hsa.ie [hsa.ie]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Ethyl-4-chlorobenzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-4-chlorobenzylamine is a substituted benzylamine derivative with significant potential in medicinal chemistry and organic synthesis. Its structural motif, featuring a chlorinated benzene ring coupled with an ethylamino methyl group, makes it a valuable intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and insights into its potential applications, particularly in the context of drug discovery and development. Understanding these core characteristics is crucial for its effective utilization in research and development settings.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthetic chemistry. While experimental data for some properties are not widely published, a combination of available information and predictive models allows for a comprehensive profile.

Identifiers and Molecular Structure

| Property | Value | Source |

| IUPAC Name | N-[(4-chlorophenyl)methyl]ethanamine | --INVALID-LINK--[1] |

| CAS Number | 69957-83-1 | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Formula | C₉H₁₂ClN | --INVALID-LINK--[2], --INVALID-LINK--[4] |

| Molecular Weight | 169.65 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Canonical SMILES | CCNCC1=CC=C(C=C1)Cl | --INVALID-LINK--[1] |

| InChIKey | DWQGKMSNZGJKJS-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Visualization of Molecular Structure

Caption: 2D structure of this compound.

Physical Properties

| Property | Value (this compound) | Value (4-chlorobenzylamine - for comparison) | Source (4-chlorobenzylamine) |

| Boiling Point | Not available | 215 °C (lit.) | --INVALID-LINK--[5], --INVALID-LINK--[6] |

| Melting Point | Not available | 277-278 °C (in N,N-dimethylformamide) | --INVALID-LINK--[6] |

| Density | Not available | 1.164 g/mL at 25 °C (lit.) | --INVALID-LINK--[5] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and chloroform. Limited solubility in water. | Not miscible in water. Slightly soluble in chloroform and methanol. | --INVALID-LINK--[7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While full spectra are often proprietary, characteristic peaks can be predicted based on the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons (two doublets). The chemical shifts of these protons are influenced by their electronic environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbons of the ethyl group will have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond (if a secondary amine is present as an impurity), C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-Cl bond.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. The fragmentation of the molecular ion can provide valuable information about the structure of the molecule. A common fragmentation would be the loss of an ethyl group or a benzyl group.

Chemical Properties and Reactivity

This compound, as a secondary amine, exhibits reactivity characteristic of this functional group.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various reactions, including alkylation, acylation, and condensation reactions.

-

Stability: The compound is generally stable under normal conditions. However, it may be sensitive to strong oxidizing agents. Prolonged exposure to air and light should be avoided to prevent degradation.

-

Chemical Compatibility: As an amine, it is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of 4-chlorobenzaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Visualization of Synthesis Workflow

Caption: Reductive amination synthesis workflow.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

4-Chlorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄) or another suitable reducing agent

-

Methanol or Ethanol (as solvent)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Amine Addition: To the stirred solution, add a solution of ethylamine. The reaction mixture is typically stirred at room temperature for a period to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride). The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition of the reducing agent, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH of the solution to be acidic with dilute hydrochloric acid. This will protonate the amine and any unreacted starting amine.

-

Extraction: Wash the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any non-basic impurities. Then, make the aqueous layer basic with a sodium bicarbonate solution.

-

Product Isolation: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted in its use for the preparation of heterocycles that act as angiotensin AT-2 receptor antagonists[8]. The angiotensin AT-2 receptor is a target of interest for the development of drugs to treat cardiovascular and inflammatory diseases. The structural features of this compound make it amenable to a variety of chemical transformations, allowing for the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and storage. Generally, it is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and a discussion of its applications. A comprehensive understanding of this compound's characteristics is essential for its safe and effective use in the laboratory and in the development of new chemical entities with therapeutic potential.

References

- 1. This compound | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 69957-83-1 | UCA95783 [biosynth.com]

- 3. This compound [synhet.com]

- 4. 69957-83-1 | CAS DataBase [m.chemicalbook.com]

- 5. 4-クロロベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Chlorobenzylamine CAS#: 104-86-9 [m.chemicalbook.com]

- 8. This compound | 69957-83-1 [chemicalbook.com]

Navigating the Procurement of N-Ethyl-4-chlorobenzylamine: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Quality Verification of N-Ethyl-4-chlorobenzylamine.

In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount to the success of complex synthetic endeavors. This compound (CAS No. 69957-83-1), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly angiotensin II receptor antagonists, requires stringent quality control to ensure reproducible outcomes and regulatory compliance. This technical guide provides an in-depth analysis of the commercial supplier landscape for this compound, outlines critical quality control parameters, and offers detailed analytical protocols for its comprehensive evaluation.

Introduction to this compound: Properties and Applications

This compound, with the IUPAC name N-[(4-chlorophenyl)methyl]ethanamine, is a secondary amine that serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring a substituted benzyl group, makes it a valuable precursor for the elaboration of more complex molecular architectures.

One of the most significant applications of this compound is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure. For instance, it is a documented intermediate in the preparation of certain heterocyclic systems that form the core of these antagonists.[3] The purity and impurity profile of this intermediate directly impact the quality and safety of the final API.

The Commercial Supplier Landscape: A Comparative Analysis

A number of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. The selection of a suitable supplier should be guided by a thorough evaluation of their product specifications, available analytical data, and quality management systems.

| Supplier | Stated Purity | Available Analytical Data |

| SynHet | >99% (pharma grade), 95% | LCMS, GCMS, HPLC, NMR, FTIR available upon request. COA and SDS available.[1] |

| Biosynth | Not specified, sold for pharmaceutical testing | Specification sheet and MSDS available upon request.[4] |

| ChemicalBook | Lists various suppliers with purities ranging from 97% to 98% | Provides basic properties and links to suppliers.[3] |

| BLD Pharm | Not specified | NMR, HPLC, LC-MS, UPLC data available.[5] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from potential suppliers. A comprehensive CoA should not only state the purity but also provide detailed information on the methods used for analysis and the levels of identified and unidentified impurities.

Quality Verification: A Multi-faceted Approach

Upon receipt of this compound, a rigorous in-house quality verification is essential to confirm the supplier's specifications and to ensure the material is fit for its intended purpose. The following analytical techniques are recommended for a thorough evaluation.

Identification and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling patterns for the assigned structure. Publicly available spectral data, such as that on PubChem, can serve as a reference.[2]

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural elucidation. The expected molecular ion peak for this compound is at m/z 169.65.[2]

Purity and Impurity Profiling

Potential impurities in this compound can arise from the synthetic route, which often involves the reaction of 4-chlorobenzaldehyde with ethylamine followed by reduction, or the direct N-alkylation of 4-chlorobenzylamine. Common impurities may include unreacted starting materials, over-alkylated byproducts, or residual solvents.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for separating and identifying volatile impurities. A capillary column with a non-polar stationary phase is suitable for this analysis.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity determination and quantification of non-volatile impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a common starting point for method development.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical experiments.

Protocol: Purity Determination by HPLC

This protocol is a general guideline and should be optimized and validated for the specific instrumentation and laboratory conditions.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol: Impurity Profiling by GC-MS

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C (splitless injection).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or methanol.

Supplier Qualification Workflow

The selection of a reliable supplier is a critical step that involves more than just comparing prices. A systematic approach to supplier qualification is essential.

Caption: A workflow diagram for the qualification of commercial suppliers of this compound.

Analytical Verification Process

A logical flow for the in-house analytical verification of a newly acquired batch of this compound ensures a thorough quality assessment.

Caption: A flowchart illustrating the analytical verification process for a batch of this compound.

Conclusion

The procurement of high-quality this compound is a critical, yet often overlooked, aspect of successful drug discovery and development. By implementing a robust supplier qualification process and conducting thorough in-house analytical verification, researchers can mitigate risks associated with substandard starting materials. This diligence ensures the integrity of their research and contributes to the development of safe and effective medicines.

References

Methodological & Application

Application Notes and Protocols: N-Ethyl-4-chlorobenzylamine in Modern Organic Synthesis

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

N-Ethyl-4-chlorobenzylamine (CAS: 69957-83-1; IUPAC: N-[(4-chlorophenyl)methyl]ethanamine) is a versatile secondary amine that has emerged as a crucial building block in the landscape of organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its utility stems from a unique bifunctional architecture: a nucleophilic secondary amine capable of standard derivatization and a 4-chloro-substituted aromatic ring, which serves as a reactive handle for modern cross-coupling chemistry. This orthogonal reactivity allows for sequential, controlled modifications, making it an ideal scaffold for constructing diverse molecular libraries and accessing complex target molecules.

This guide provides an in-depth exploration of this compound's applications, offering detailed protocols and expert insights into its use. We will cover its synthesis and its strategic deployment in both C-N bond formation via the amine and C-C or C-N bond formation via the aryl chloride.

Section 1: Synthesis of this compound via Reductive Amination

The most direct and industrially scalable synthesis of this compound involves the reductive amination of 4-chlorobenzaldehyde with ethylamine. This one-pot reaction proceeds through an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Expert Insight: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is often preferred in a laboratory setting due to its mildness, tolerance of a wide range of functional groups, and lack of requirement for strict pH control. For larger-scale synthesis, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative.

Protocol 1: Laboratory-Scale Synthesis using STAB

Objective: To synthesize this compound from 4-chlorobenzaldehyde and ethylamine.

Materials:

-

4-chlorobenzaldehyde (1.0 eq)

-

Ethylamine solution (70% in water, 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 4-chlorobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add the ethylamine solution (1.2 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 20 minutes, during which imine formation occurs.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear oil.

Characterization (Expected):

-

¹H NMR (CDCl₃): Signals corresponding to the ethyl group (triplet and quartet), the benzylic CH₂ (singlet), and the aromatic protons (two doublets).

-

Mass Spectrometry (ESI+): [M+H]⁺ at m/z ≈ 170.07.

Caption: Workflow for the synthesis of this compound.

Section 2: Application in Palladium-Catalyzed Cross-Coupling

The 4-chloro substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.[3][4]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling an aryl halide with an amine. In this context, this compound acts as the aryl halide component, allowing for the synthesis of complex diaryl or aryl-heteroaryl ethyl benzylamine structures.

Causality: The success of the Buchwald-Hartwig reaction hinges on the catalytic cycle, which involves a palladium(0) species undergoing oxidative addition into the C-Cl bond. The choice of phosphine ligand is paramount as it modulates the catalyst's stability and reactivity, enabling coupling even with less reactive aryl chlorides.[5]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 2: Buchwald-Hartwig Coupling with Aniline

Objective: To synthesize N-ethyl-N-(4-(phenylamino)benzyl)ethanamine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

-

Add this compound (1.0 eq) and anhydrous toluene.

-

Add aniline (1.1 eq) via syringe.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Trustworthiness: The protocol's success relies on maintaining strictly anhydrous and anaerobic conditions, as both the palladium catalyst and the strong base are sensitive to air and moisture. The use of a specialized biarylphosphine ligand like XPhos is crucial for achieving high yields with an aryl chloride substrate.

Data Summary: Cross-Coupling of Aryl Chlorides

The following table summarizes typical conditions for various palladium-catalyzed reactions involving aryl chlorides, which are analogous to this compound.[6]

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 80-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N / CuI | DMF | 80 | 75-90 |

| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 120 | 70-85 |

Section 3: Derivatization of the Secondary Amine

The secondary amine of this compound is a potent nucleophile, readily participating in acylation, alkylation, and other amine-centric reactions. This allows for the introduction of diverse functional groups, which is a key strategy in drug development for modulating properties like solubility, polarity, and biological target affinity.

Caption: Derivatization pathways of the secondary amine.

Protocol 3: N-Acylation with Benzoyl Chloride

Objective: To synthesize N-(4-chlorobenzyl)-N-ethylbenzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Add benzoyl chloride (1.1 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid or purify by column chromatography to obtain the pure amide product.

Expert Insight: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing with the desired acylation reaction. For less reactive acylating agents, a stronger catalyst like 4-Dimethylaminopyridine (DMAP) may be added in catalytic amounts.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its value lies in the strategic combination of a readily derivatizable secondary amine and an aryl chloride primed for modern cross-coupling chemistry. This dual functionality provides chemists, particularly in the pharmaceutical industry, with a reliable scaffold to efficiently build molecular complexity and generate novel chemical entities. The protocols and insights provided herein serve as a foundational guide for leveraging this reagent to its full potential in research and development.

References

- 1. This compound [synhet.com]

- 2. This compound | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes & Protocols: N-Ethyl-4-chlorobenzylamine as a Versatile Building Block for Pharmaceutical Synthesis

Abstract

N-Ethyl-4-chlorobenzylamine is a secondary amine that serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic secondary amine, a modifiable chlorophenyl ring, and an ethyl group, provides a trifecta of chemical handles for constructing diverse molecular architectures. This guide provides an in-depth exploration of this compound, including its synthesis, key chemical properties, and its application in the synthesis of complex pharmaceutical intermediates. Detailed, field-proven protocols for its derivatization are provided to empower researchers in leveraging this scaffold for the development of novel therapeutic agents.

Introduction to this compound: A Strategic Overview

This compound (CAS: 69957-83-1) is a strategically important intermediate in synthetic organic chemistry.[1] The causality behind its utility lies in its distinct structural features:

-

Nucleophilic Secondary Amine: The N-H bond provides a reactive site for a wide array of transformations, including acylation, alkylation, sulfonylation, and urea/thiourea formation. This allows for the straightforward introduction of diverse functional groups and the construction of amide bonds, which are fundamental linkages in over 25% of all marketed pharmaceuticals.[2]

-

4-Chlorobenzyl Moiety: The chlorine atom on the phenyl ring is not merely a substituent; it is a critical functional handle. It can participate in advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures often found in modern therapeutics. Furthermore, the chloro-substituent significantly influences the electronic properties and lipophilicity of the final molecule and can engage in halogen bonding, a key interaction in protein-ligand binding.[3]

-

Ethyl Group: The N-ethyl group provides steric bulk and modulates the basicity and lipophilicity of the molecule compared to its N-methyl or unsubstituted counterparts, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

These features make this compound a preferred starting material for building libraries of compounds for high-throughput screening and for the targeted synthesis of complex molecules, such as angiotensin II receptor antagonists.[4]

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 69957-83-1 | [1] |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| IUPAC Name | N-[(4-chlorophenyl)methyl]ethanamine | [1] |

| Boiling Point | ~245-247 °C (Predicted) | N/A |

| Density | ~1.06 g/cm³ (Predicted) | N/A |

| Safety Profile | GHS07 (Harmful/Irritant). Handle with appropriate PPE. | [5] |

CAUTION: Always consult the latest Safety Data Sheet (SDS) before handling. This compound and its precursors may be corrosive and cause skin/eye irritation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Accessibility: Preparation of the Building Block

A reliable supply of a starting material is critical for any drug development campaign. This compound is readily synthesized via reductive amination, a cornerstone reaction in medicinal chemistry that forms C-N bonds in a controlled manner.[6][7] This one-pot procedure involves the initial formation of an imine or iminium ion from 4-chlorobenzaldehyde and ethylamine, which is then reduced in situ to the desired secondary amine.[8]

Diagram 1: Synthetic Pathway to this compound

Caption: Reductive amination workflow for synthesizing the target building block.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a robust and scalable method for producing high-purity this compound. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is strategic; it is mild enough to not reduce the starting aldehyde, selectively reducing the iminium ion as it forms, thereby minimizing side reactions.[7]

Materials:

-

Ethylamine solution (e.g., 2.0 M in THF, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Acetic Acid (catalytic, ~0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzaldehyde (1.0 eq) and dissolve in anhydrous DCM.

-

Imine Formation: Add ethylamine solution (1.1 eq) dropwise at room temperature, followed by the addition of catalytic acetic acid. Stir the mixture for 1 hour. The acid catalyzes the formation of the iminium ion, which is the species that undergoes reduction.[8]

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Note: The addition may be slightly exothermic. Allow the reaction to stir at room temperature for 12-16 hours or until completion, as monitored by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure liquid.

Core Applications in Pharmaceutical Scaffolding

The true power of this compound is realized in its subsequent transformations into more complex molecular frameworks. Its secondary amine is a perfect nucleophile for reactions with a variety of electrophiles.

Diagram 2: Derivatization Potential of this compound

Caption: Key transformations of this compound into common drug motifs.

Application Focus: Angiotensin II Receptor Antagonists

This building block is particularly relevant in the synthesis of non-peptide angiotensin II (AII) receptor antagonists, a major class of antihypertensive drugs.[4] The (4-chlorobenzyl) moiety can be found in various patented structures where it serves as a key component for receptor binding.[11][12][13][14] The secondary amine allows for the attachment of other critical pharmacophoric elements, such as acidic heterocycles (e.g., tetrazoles) or other substituted aromatic rings.

Key Experimental Protocols for Derivatization

The following protocols are foundational for elaborating the this compound scaffold. They are designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 2: N-Acylation to Synthesize N-(4-chlorobenzyl)-N-ethylbenzamide

N-acylation is one of the most fundamental and reliable reactions for derivatizing amines.[15][16][17] This protocol demonstrates the formation of a stable amide bond, a ubiquitous feature in pharmaceuticals.[2]

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq). The base acts as an acid scavenger, neutralizing the HCl generated during the reaction.

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise to the cold, stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Track the reaction progress by TLC, observing the consumption of the starting amine.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash chromatography to obtain the pure amide. Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Protocol 3: Synthesis of a Urea Derivative

Urea moieties are important hydrogen bond donors and acceptors in drug-receptor interactions. Their synthesis from amines and isocyanates is typically high-yielding and clean.

Materials:

-

This compound (1.0 eq)

-

Phenyl isocyanate (1.0 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask at room temperature.

-

Urea Formation: Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution. An exotherm may be observed, and the product often precipitates from the reaction mixture upon formation.

-

Reaction Completion: Stir the mixture for 1-2 hours at room temperature. Monitor for the disappearance of the isocyanate N=C=O stretch (~2250 cm⁻¹) by IR spectroscopy if desired.

-

Isolation: If a precipitate has formed, collect the solid product by filtration and wash with cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Purification: If the product remains in solution, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization. Confirm the structure by standard analytical techniques.

Characterization of Derivatives

Validation of each synthetic step is crucial. The table below provides expected analytical signatures for the products synthesized in Protocols 2 and 3.

| Derivative | Technique | Expected Observations |

| N-Acyl Amide | ¹H NMR | Disappearance of the N-H proton signal. Complex rotational isomers (rotamers) may be observed for the ethyl and benzyl protons due to restricted rotation around the amide C-N bond. |

| FTIR | Disappearance of the N-H stretch (~3300 cm⁻¹). Appearance of a strong amide C=O stretch (~1630-1680 cm⁻¹). | |

| MS (ESI+) | Expected [M+H]⁺ peak at m/z 274.76 (for benzoyl derivative). | |

| Urea | ¹H NMR | Appearance of a new N-H proton signal for the urea. Characteristic shifts for all aromatic and aliphatic protons. |

| FTIR | Appearance of a strong urea C=O stretch (~1640-1690 cm⁻¹) and N-H stretches. | |

| MS (ESI+) | Expected [M+H]⁺ peak at m/z 289.78 (for phenyl urea derivative). |

Conclusion and Future Perspectives

This compound has established itself as a cornerstone building block for pharmaceutical research and development. Its synthetic accessibility and inherent chemical reactivity provide a robust platform for generating novel chemical entities with diverse biological activities. The protocols detailed herein offer reliable methods for leveraging this scaffold to create amide and urea derivatives, which are central to many drug discovery programs. Future applications will undoubtedly see this building block incorporated into more complex therapeutic modalities, including targeted protein degraders (PROTACs), covalent inhibitors, and novel heterocyclic systems, further cementing its value to the scientific community.

References

- 1. This compound | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 69957-83-1 [chemicalbook.com]

- 5. This compound [synhet.com]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New nonpeptide angiotensin II receptor antagonists. 2. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Mild and Useful Method for N-Acylation of Amines: Ingenta Connect [ingentaconnect.com]

Application Note: Strategic Derivatization of N-Ethyl-4-chlorobenzylamine for Medicinal Chemistry Programs

Introduction: The Value of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic modification of a core molecular scaffold is a cornerstone of lead identification and optimization. N-Ethyl-4-chlorobenzylamine (CAS 69957-83-1) represents a versatile and synthetically accessible secondary amine that serves as an excellent starting point for building diverse chemical libraries.[1][2] Its structure combines a substituted aromatic ring with a nucleophilic secondary amine, offering multiple vectors for chemical modification. The 4-chlorobenzyl moiety is a common feature in pharmacologically active agents, found in compounds with applications ranging from antifungal to anticancer and as receptor antagonists.[3][4][5]

This guide provides a detailed exploration of key derivatization strategies for this compound, focusing on reactions that are robust, scalable, and directly relevant to medicinal chemistry campaigns. We will delve into the "why" behind each chemical transformation—explaining the rationale from a drug design perspective—and provide detailed, field-tested protocols for immediate application in the laboratory.

The Rationale: Why Derivatize this compound?

The primary goal of derivatization is to systematically alter the physicochemical and pharmacological properties of the parent molecule to enhance its drug-like characteristics. This process is guided by the principles of Structure-Activity Relationship (SAR) studies and property-based drug design.

-

Exploring Chemical Space: By introducing a variety of functional groups, researchers can probe the binding pocket of a biological target, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that enhance potency and selectivity.

-

Improving ADME Properties: Modifications can address liabilities in Absorption, Distribution, Metabolism, and Excretion (ADME). For example, adding polar groups can increase solubility, while blocking metabolically labile sites can improve half-life.

-

Bioisosteric Replacement: A key strategy in medicinal chemistry is the use of bioisosteres—functional groups with similar steric and electronic properties that can modulate a molecule's activity and properties in beneficial ways.[6][7][8] For instance, replacing an amide with a sulfonamide can alter hydrogen bonding capacity, metabolic stability, and acidity, often leading to improved drug candidates.[9]

The derivatization workflow is an iterative cycle of synthesis, biological testing, and data analysis, as depicted below.

Caption: Iterative cycle of synthesis and screening in a medicinal chemistry program.

Key Derivatization Strategies and Protocols

The secondary amine of this compound is a soft nucleophile, readily participating in a variety of bond-forming reactions. We will focus on three high-impact transformations: N-Acylation, N-Sulfonylation, and further N-Alkylation via Reductive Amination.

Strategy 1: N-Acylation to Synthesize Amide Derivatives

Scientific Rationale: The amide bond is one of the most prevalent functional groups in approved drugs. Introducing an amide moiety via acylation allows for the systematic exploration of SAR by varying the "R" group of the acylating agent. This can introduce new hydrogen bond donors/acceptors, alter lipophilicity, and occupy different regions of a target's binding site. The traditional method involves reacting the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the acid byproduct.[10]

Reaction Scheme:

Caption: General scheme for the N-Acylation of a secondary amine.

Detailed Protocol: Synthesis of N-(4-chlorobenzyl)-N-ethylacetamide

-

Reagent Preparation:

-

This compound (1.0 eq, e.g., 1.00 g, 5.9 mmol)

-

Triethylamine (Et₃N) (1.5 eq, e.g., 1.23 mL, 8.85 mmol)

-

Anhydrous Dichloromethane (DCM) (approx. 10 mL / mmol of amine)

-

Acetyl Chloride (1.2 eq, e.g., 0.50 mL, 7.08 mmol)

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and anhydrous DCM.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine via syringe, followed by the dropwise addition of acetyl chloride over 5 minutes. Causality Note: The base (Et₃N) is crucial to scavenge the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

-

| Parameter | Rationale / Consideration |

| Solvent | DCM is a good choice as it is aprotic and dissolves both reactants and products well. |

| Base | Triethylamine is a standard, non-nucleophilic organic base. Pyridine can also be used. |

| Temperature | Starting at 0 °C controls the initial exotherm of the acylation reaction. |

| Acylating Agents | This protocol is broadly applicable to various acyl chlorides and anhydrides. |

Strategy 2: N-Sulfonylation for Amide Bioisosteres

Scientific Rationale: Sulfonamides are critical functional groups in medicinal chemistry, famously featured in sulfa drugs. They are considered non-classical bioisosteres of amides.[9][11] The N-H of a secondary sulfonamide is more acidic than that of a corresponding amide, and the sulfonyl group provides a strong hydrogen bond acceptor. This modification can drastically alter binding modes and improve physicochemical properties. The most common synthesis method involves the reaction of an amine with a sulfonyl chloride.[12][13][14]

Reaction Scheme:

References

- 1. This compound | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 69957-83-1 | UCA95783 [biosynth.com]

- 3. This compound | 69957-83-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ctppc.org [ctppc.org]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cbijournal.com [cbijournal.com]

Application Note: High-Throughput GC-MS Analysis of N-Ethyl-4-chlorobenzylamine and its Process-Related Impurities

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of N-Ethyl-4-chlorobenzylamine, a key intermediate in pharmaceutical synthesis. The protocol is designed to effectively separate and identify the active pharmaceutical ingredient (API) from its potential process-related byproducts, ensuring the purity and safety of the final drug product. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a deeper understanding of the methodology. This document also provides comprehensive protocols for method validation in accordance with established pharmaceutical industry guidelines.

Introduction and Scientific Context

This compound is a substituted benzylamine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as any impurities can affect the safety and efficacy of the final drug product. The synthesis of this compound, typically involving the N-alkylation of 4-chlorobenzylamine with an ethylating agent, can lead to the formation of several byproducts. These may include unreacted starting materials, over-alkylated products, and other side-reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency and definitive identification capabilities. This application note provides a comprehensive guide to the GC-MS analysis of this compound, covering method development, validation, and the identification of potential byproducts based on synthetic routes and mass spectral fragmentation patterns.

Synthesis and Potential Byproducts

The primary synthesis route for this compound involves the reaction of 4-chlorobenzylamine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

Potential Byproducts:

-

Unreacted Starting Materials: 4-chlorobenzylamine.

-

Over-alkylation Product: N,N-Diethyl-4-chlorobenzylamine.

-

Products from Side Reactions: Byproducts from the synthesis of 4-chlorobenzylamine from 4-chlorobenzyl chloride and ammonia may also be present as impurities.[1]

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and developing a selective analytical method.

GC-MS Methodology: A Self-Validating System

The following GC-MS method has been developed to provide high-resolution separation and sensitive detection of this compound and its key byproducts.

Sample and Standard Preparation

Rationale: Proper sample and standard preparation are critical for accurate and reproducible results. A volatile solvent that readily dissolves the analyte and is compatible with the GC system is chosen. Serial dilution allows for the creation of a calibration curve to quantify the analyte and its impurities.

Protocol:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

Sample Preparation: Dissolve a known amount of the this compound sample in methanol to achieve a final concentration within the calibration range.

GC-MS Instrumentation and Parameters

Rationale: The choice of a non-polar capillary column, such as a DB-5MS, is ideal for the separation of moderately polar compounds like benzylamines. The temperature program is optimized to ensure good peak shape and resolution between the main component and potential impurities. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

| Parameter | Setting | Justification |

| Gas Chromatograph | Agilent 7890B GC or equivalent | A robust and reliable GC system. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides high sensitivity and spectral integrity. |

| GC Column | Agilent J&W DB-5MS, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of analytes. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Injection Mode | Split (20:1) | Prevents column overloading with concentrated samples. |

| Oven Program | Initial temp: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min | Optimized for separation of this compound and related substances. |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for EI. |

| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |

| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and its byproducts. |

| Acquisition Mode | Full Scan | To identify all present compounds. |

Data Analysis and Interpretation

The primary identification of this compound and its byproducts is achieved by comparing their retention times and mass spectra with those of reference standards or with established spectral libraries (e.g., NIST).

Expected Mass Fragmentation of this compound: